molecular formula C11H15BrO2 B8333789 1-Bromo-2-(2,2-dimethoxypropyl)benzene

1-Bromo-2-(2,2-dimethoxypropyl)benzene

Cat. No. B8333789
M. Wt: 259.14 g/mol
InChI Key: BHOVSXBINUEBHV-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

2-Bromophenylacetone (4.45000 g, 21 mmol) was dissolved in 10 mL MeOH and trimethyl orthoformate (11 mL, 104 mmol) and hydrogen chloride, 4.0M solution in 1,4-dioxane (5.2 mL, 21 mmol) were added. The mixture was stirred for 1 h and neutralized carefully with DIEA (pH 7). The mixture was evaporated and filtered through a plug of silica providing 1-bromo-2-(2,2-dimethoxypropyl)benzene as a colorless liquid.
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:11])[CH3:10].[CH:12](OC)(OC)[O:13]C.Cl.O1CCOC[CH2:21]1.CCN(C(C)C)C(C)C>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:13][CH3:12])([O:11][CH3:21])[CH3:10]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.2 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(C)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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